3-Amino-5-methyl-1,2-oxazole-4-sulfonamide

Catalog No.
S820287
CAS No.
1803591-78-7
M.F
C4H7N3O3S
M. Wt
177.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-methyl-1,2-oxazole-4-sulfonamide

CAS Number

1803591-78-7

Product Name

3-Amino-5-methyl-1,2-oxazole-4-sulfonamide

IUPAC Name

3-amino-5-methyl-1,2-oxazole-4-sulfonamide

Molecular Formula

C4H7N3O3S

Molecular Weight

177.18 g/mol

InChI

InChI=1S/C4H7N3O3S/c1-2-3(11(6,8)9)4(5)7-10-2/h1H3,(H2,5,7)(H2,6,8,9)

InChI Key

JKXGTVLARLGPKA-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)N)S(=O)(=O)N

Canonical SMILES

CC1=C(C(=NO1)N)S(=O)(=O)N

3-Amino-5-methyl-1,2-oxazole-4-sulfonamide (CAS 1803591-78-7) is a highly functionalized, electron-deficient heterocyclic building block essential for the synthesis of advanced agrochemicals, sulfonamide-based antimicrobials, and kinase inhibitors. Featuring a stable 5-methyl-substituted 1,2-oxazole (isoxazole) core, this compound provides two distinct, orthogonally reactive handles—a 3-amino group and a 4-sulfonamide moiety—pre-installed on a compact aromatic scaffold. For industrial procurement and process chemistry, procuring this exact bifunctionalized building block bypasses the notorious difficulties associated with late-stage electrophilic sulfonation of electron-poor isoxazoles, offering immediate access to cyclization precursors for fused isoxazolo-pyrimidines and complex sulfonamide pharmacophores without the yield penalties of multi-step de novo synthesis [1].

Substituting this compound with simpler analogs, such as 3-amino-5-methylisoxazole or 4-bromo-5-methylisoxazole, introduces severe synthetic bottlenecks in manufacturing workflows. Direct electrophilic chlorosulfonation of 3-amino-5-methylisoxazole is heavily compromised by competitive N-sulfonation, oxidation of the free amine, and the inherent electron-withdrawing nature of the isoxazole ring, typically capping yields below 25% even under optimized conditions. Conversely, attempting palladium-catalyzed sulfamoylation of 4-bromo-isoxazole derivatives requires costly catalysts, specialized ligands, and mandatory protection-deprotection sequences for the 3-amino group to prevent catalyst poisoning and side reactions. Procuring the fully elaborated 3-amino-5-methyl-1,2-oxazole-4-sulfonamide eliminates these low-yielding, atom-inefficient steps, ensuring reproducible impurity profiles and scalable integration into downstream active pharmaceutical ingredient (API) synthesis [1].

Elimination of Low-Yielding Direct Sulfonation Steps

In the synthesis of 4-sulfonated isoxazole derivatives, starting from the unfunctionalized 3-amino-5-methylisoxazole requires direct chlorosulfonation. Because the isoxazole ring is electron-deficient and the 3-amino group is highly reactive, direct sulfonation typically yields only 15-22% of the desired 4-sulfonyl chloride, accompanied by significant N-sulfonated byproducts and ring-degradation impurities. By procuring the pre-functionalized 3-amino-5-methyl-1,2-oxazole-4-sulfonamide, process chemists achieve a 100% effective yield for this structural motif, completely bypassing the harsh acidic conditions (e.g., neat chlorosulfonic acid at elevated temperatures) that complicate scale-up and purification [1].

Evidence DimensionEffective yield of the 4-sulfonamide motif
Target Compound Data100% (pre-installed, ready for downstream coupling)
Comparator Or Baseline3-Amino-5-methylisoxazole (requires direct sulfonation, yielding 15-22%)
Quantified Difference>75% absolute increase in effective motif yield
ConditionsStandard electrophilic chlorosulfonation followed by amination vs. direct procurement

Procuring the pre-functionalized scaffold prevents massive material losses and eliminates the need for hazardous, low-yielding chlorosulfonation steps in API manufacturing.

Synthesis Route Compatibility for Fused Heterocycles

The synthesis of fused isoxazolo[4,5-d]pyrimidine and related bicyclic systems requires adjacent, orthogonally reactive functional groups. 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide provides a primary amine and a sulfonamide at the 3- and 4-positions, allowing for direct condensation with bis-electrophiles (e.g., phosgene equivalents or orthoesters) to form fused cyclic sulfamides or related bicyclic structures in high yields (typically >80%). In contrast, using 5-methylisoxazole-4-sulfonamide lacks the 3-amino nucleophile, rendering such direct cyclizations impossible and requiring multi-step C-H amination or ring-reconstruction strategies that rarely exceed 30% overall yield [1].

Evidence DimensionYield of fused bicyclic cyclization
Target Compound Data>80% yield in direct condensation
Comparator Or Baseline5-Methylisoxazole-4-sulfonamide (requires multi-step functionalization, <30% yield)
Quantified Difference50% absolute increase in target bicyclic scaffold yield
ConditionsCondensation with standard bis-electrophiles (e.g., triethyl orthoformate or CDI)

The precise 3,4-bifunctionalization is critical for buyers synthesizing complex fused heterocyclic libraries, reducing a multi-week synthesis to a single high-yielding step.

Avoidance of Protection-Deprotection Sequences in Metal-Catalyzed Couplings

When constructing complex pharmacophores via cross-coupling, the use of halogenated precursors like 3-amino-4-bromo-5-methylisoxazole often necessitates the installation of protecting groups (e.g., Boc or acetyl) on the 3-amino group to prevent competitive binding to palladium catalysts or undesired Buchwald-Hartwig amination. This adds at least two synthetic steps (protection and deprotection), reducing overall atom economy and introducing potential cleavage-related impurities. 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide, when used as a nucleophile or hydrogen-bond donor in subsequent transformations, can often be utilized without protecting the 3-amino group due to the strong electron-withdrawing effect of the adjacent 4-sulfonamide, which modulates the amine's nucleophilicity and prevents catalyst poisoning, improving step economy by 2 steps [1].

Evidence DimensionRequired synthetic steps for downstream elaboration
Target Compound Data0 additional protection/deprotection steps required
Comparator Or Baseline3-Amino-4-bromo-5-methylisoxazole (requires 2 additional steps: protection and deprotection)
Quantified DifferenceReduction of 2 synthetic steps
ConditionsStandard late-stage functionalization or coupling workflows

Eliminating protecting group chemistry directly lowers solvent usage, reduces raw material costs, and shortens production timelines for industrial buyers.

Synthesis of Fused Isoxazolo-Thiadiazine and Isoxazolo-Pyrimidine Scaffolds

Due to the adjacent 3-amino and 4-sulfonamide groups, this compound is the ideal precursor for the single-step synthesis of bicyclic pharmacophores. It is highly prioritized in discovery chemistry for generating novel kinase inhibitors and central nervous system (CNS) agents where rigid, fused heterocyclic cores are required to optimize binding affinity and metabolic stability [1].

Development of Novel Sulfonamide Antibacterials

The pre-installed sulfonamide group on the electron-deficient isoxazole ring mimics the structural profile of established sulfa drugs while offering a unique substitution pattern. It is directly applicable in the synthesis of next-generation dihydropteroate synthase inhibitors aimed at overcoming resistance in Gram-negative bacteria, bypassing the need for hazardous late-stage sulfonation [2].

High-Throughput Library Generation for Agrochemical Discovery

In agrochemical research, the 3-amino-5-methyl-1,2-oxazole-4-sulfonamide scaffold serves as a versatile, dual-functional hub. The orthogonal reactivity of the amine and sulfonamide allows for rapid, parallel derivatization (e.g., selective acylation or alkylation), making it an optimal starting material for constructing diverse libraries of potential herbicides or fungicides without the bottleneck of protecting group manipulations [3].

XLogP3

-0.5

Dates

Last modified: 08-16-2023

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